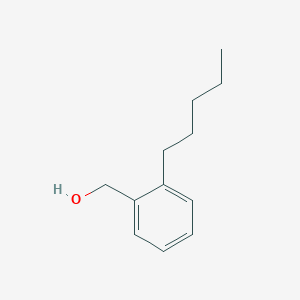
(2-Pentylphenyl)methanol
Overview
Description
(2-Pentylphenyl)methanol, also known as 2-PPM, is a chemical compound that belongs to the family of phenylmethanols. It is widely used in the chemical industry as a flavoring agent, fragrance, and as an intermediate in the synthesis of other organic compounds. In recent years, there has been an increasing interest in the scientific community to study the potential applications of 2-PPM in different fields, including medicine, agriculture, and environmental science.
Mechanism Of Action
The mechanism of action of (2-Pentylphenyl)methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, it has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been reported to activate the Nrf2/ARE pathway, which is responsible for the regulation of oxidative stress and inflammation.
Biochemical And Physiological Effects
(2-Pentylphenyl)methanol has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages And Limitations For Lab Experiments
One advantage of using (2-Pentylphenyl)methanol in lab experiments is its relatively low toxicity compared to other compounds. It is also readily available and can be synthesized using simple methods. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on (2-Pentylphenyl)methanol. One area of interest is its potential use as a chemopreventive agent for cancer. Another area is its potential as a biopesticide for agricultural applications. Additionally, further studies are needed to elucidate the mechanisms of action of (2-Pentylphenyl)methanol and to identify its molecular targets.
Scientific Research Applications
(2-Pentylphenyl)methanol has been extensively studied for its potential applications in various fields. In medicine, it has been reported to possess anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have an inhibitory effect on the growth of human breast cancer cells and to induce apoptosis in cancer cells. In agriculture, (2-Pentylphenyl)methanol has been found to have insecticidal and fungicidal properties, making it a potential candidate for use as a biopesticide. In environmental science, it has been investigated for its ability to remove heavy metals from contaminated water.
properties
CAS RN |
110683-66-4 |
|---|---|
Product Name |
(2-Pentylphenyl)methanol |
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(2-pentylphenyl)methanol |
InChI |
InChI=1S/C12H18O/c1-2-3-4-7-11-8-5-6-9-12(11)10-13/h5-6,8-9,13H,2-4,7,10H2,1H3 |
InChI Key |
QEFLAMNANSNAKU-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=CC=C1CO |
Canonical SMILES |
CCCCCC1=CC=CC=C1CO |
synonyms |
Benzenemethanol, 2-pentyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

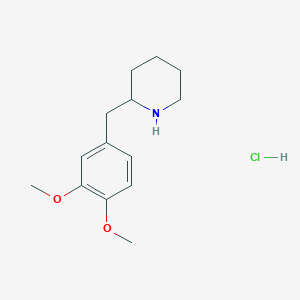
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
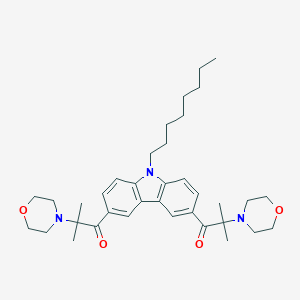
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
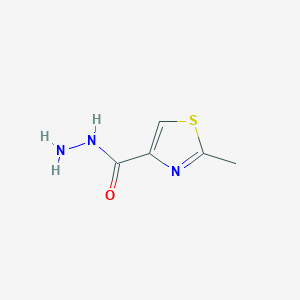
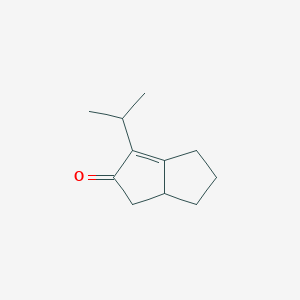


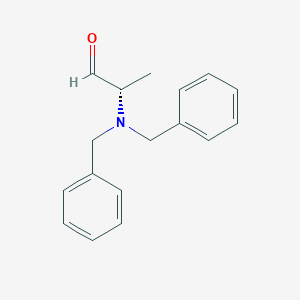
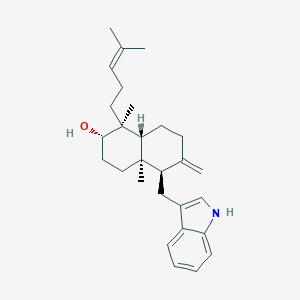

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)
